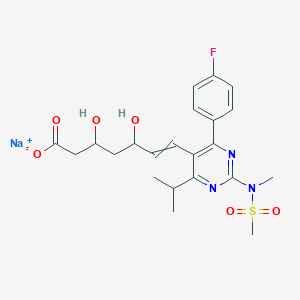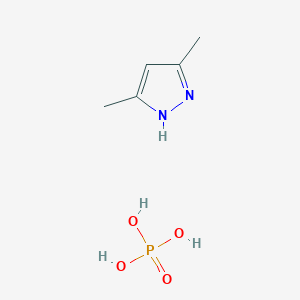
3''',5'''-Dideshydroxy-3''',5'''-dimethoxy Fidaxomicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin is a derivative of Fidaxomicin, a macrolide antibiotic known for its potent activity against Clostridium difficile infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin involves multiple steps, starting from the parent compound, Fidaxomicin. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on Fidaxomicin are protected using suitable protecting groups to prevent unwanted reactions.
Selective Dehydroxylation: Specific hydroxyl groups are selectively removed using reagents such as phosphorus tribromide or other dehydroxylating agents.
Methoxylation: The dehydroxylated positions are then methoxylated using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of 3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed for purification .
Types of Reactions:
Oxidation: 3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens, nucleophiles, under various conditions depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones
Applications De Recherche Scientifique
3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying macrolide antibiotics.
Biology: Employed in biological research to study its effects on bacterial cells and mechanisms of resistance.
Medicine: Investigated for its potential therapeutic applications, particularly in treating bacterial infections.
Mécanisme D'action
The mechanism of action of 3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin involves inhibition of bacterial RNA polymerase, thereby preventing bacterial transcription and protein synthesis. This leads to the death of bacterial cells. The compound specifically targets the beta subunit of RNA polymerase, disrupting the transcription process .
Comparaison Avec Des Composés Similaires
Fidaxomicin: The parent compound with hydroxyl groups instead of methoxy groups.
Erythromycin: Another macrolide antibiotic with a different structure and spectrum of activity.
Clarithromycin: A macrolide antibiotic with similar mechanisms but different chemical modifications.
Uniqueness: 3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin is unique due to its specific chemical modifications, which may confer different pharmacokinetic properties and potentially enhanced activity against certain bacterial strains compared to its parent compound and other macrolides .
Propriétés
Numéro CAS |
185248-68-4 |
|---|---|
Formule moléculaire |
C₅₄H₇₈Cl₂O₁₈ |
Poids moléculaire |
1086.09 |
Synonymes |
(3E,5E,8S,9E,11S,12R,13E,15E,18S)-3-[[[6-Deoxy-4-O-(3,5-dichloro-2-ethyl-4,6-dimethoxybenzoyl)-2-O-methyl-β-D-mannopyranosyl]oxy]methyl]-12-[[6-deoxy-5-C-methyl-4-O-(2-methyl-1-oxopropyl)-β-D-lyxo-hexopyranosyl]oxy]-11-ethyl-8-hydroxy-18-[(1R)-1-hydr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2E)-2-[(2E,4E)-5-[1-(3-Hydroxypropyl)-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]propan-1-ol;chloride](/img/structure/B1146456.png)
![N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5](/img/structure/B1146458.png)
![6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride](/img/structure/B1146459.png)

![(1R,4S,5'S,6R,6'S,8R,12S,13S,20R,21E,24S)-6'-Cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1146466.png)


